7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: is a complex organic compound with a unique structure that includes a chlorophenoxy group, a hydroxypropyl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, including the formation of the chlorophenoxy group and the attachment of the hydroxypropyl and amino groups to the purine core. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the chlorophenoxy group, potentially converting it to a phenol derivative.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Industry: In industrial applications, the compound can be used in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
- 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-[(3-METHOXYPROPYL)AMINO]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-3-METHYL-8-[(2-PHENYLETHYL)AMINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness: The uniqueness of 7-[3-(4-CHLOROPHENOXY)-2-HYDROXYPROPYL]-8-[(3-HYDROXYPROPYL)AMINO]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22ClN5O5 |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H22ClN5O5/c1-23-15-14(16(27)22-18(23)28)24(17(21-15)20-7-2-8-25)9-12(26)10-29-13-5-3-11(19)4-6-13/h3-6,12,25-26H,2,7-10H2,1H3,(H,20,21)(H,22,27,28) |
InChI Key |
NETQSULSBCWIPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC(COC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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